Pridopidine - 346688-38-8

Pridopidine

Catalog Number: EVT-279890
CAS Number: 346688-38-8
Molecular Formula: C15H23NO2S
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pridopidine (4-[3-methanesulfonyl-phenyl]-1-propyl-piperidine), formerly known as ACR16, is a synthetic organic compound belonging to the phenylpiperidine chemical class. [] It was initially developed as a dopamine D2 receptor ligand but was later found to have a higher affinity for the sigma-1 receptor (S1R). [, , , ] Pridopidine acts as a dopaminergic stabilizer, modulating dopamine activity in a state-dependent manner. [, , ] This characteristic distinguishes it from traditional dopamine antagonists or agonists.

Pridopidine is a valuable tool in scientific research, particularly in neuroscience, due to its unique pharmacological profile. [] It has been extensively studied in the context of neurodegenerative diseases, especially Huntington's disease (HD), where it has shown promising results in preclinical and clinical trials. [, , , , , , , , , , , , , , , , , , , , ]

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

Compound Description: This compound is a structural analog of Pridopidine, differing only by the presence of a hydroxyl group at the 4-position of the piperidine ring. It is identified as an impurity during the synthesis of Pridopidine [].

1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidine

Compound Description: This compound represents a more complex analog of Pridopidine, featuring three (methylsulfonyl)phenyl substituents attached to the piperidine core. It is identified as a potential impurity arising during Pridopidine synthesis [].

1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane

Compound Description: This compound is another structural analog of Pridopidine, characterized by a central butane chain linking two (3-(1-propylpiperidin-4-yl)phenyl)sulfonyl units. It is identified as a potential impurity in Pridopidine synthesis [].

(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-3-ol

Compound Description: This compound is a diastereomer of the first related compound, sharing the same structural formula but differing in the three-dimensional arrangement of atoms around the chiral centers. It is also identified as an impurity during Pridopidine synthesis [].

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine 1-oxide

Compound Description: This compound is an N-oxide derivative of Pridopidine, featuring an oxygen atom bonded to the nitrogen of the piperidine ring. It is identified as a potential impurity during the synthesis of Pridopidine [].

1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine

4-(3-(Methylsulfinyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine

Compound Description: This compound is a structural analog of Pridopidine where the piperidine ring is replaced with a 1,2,3,6-tetrahydropyridine ring, and the sulfonyl group is replaced with a sulfinyl group. This compound is identified as a potential impurity in Pridopidine synthesis [].

4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine

Compound Description: Similar to the previous compound, this analog features a 1,2,3,6-tetrahydropyridine ring instead of the piperidine ring. It retains the sulfonyl group of Pridopidine and is identified as a potential impurity during its synthesis [].

3-(1-Benzylpiperidin-4-yl)phenol (9a)

Compound Description: This compound, also known as 9a, served as the starting point for the development of Pridopidine []. It acts as a partial agonist at the dopamine D2 receptor.

Relevance: Understanding the structure-activity relationship of this lead compound with the D2 receptor was crucial in guiding the development of Pridopidine. Modifications to this structure led to the discovery of Pridopidine, which exhibits a unique "dopaminergic stabilizer" profile, distinct from both D2 antagonists and partial agonists [].

OSU6162 ([S]-[-]-3-[3-methane[sulfonyl-phenyl]-1-propyl-piperidine])

Compound Description: OSU6162 is a phenylpiperidine compound structurally similar to Pridopidine, classified as a "dopamine stabilizer" [].

Tetrabenazine

Relevance: Tetrabenazine is currently the only approved treatment for chorea in Huntington's disease. Studies have explored the co-administration of Pridopidine and Tetrabenazine, finding that Pridopidine can alleviate the behavioral inhibition induced by Tetrabenazine []. This suggests a potential for combination therapy to manage HD symptoms more effectively.

Haloperidol

Relevance: Haloperidol serves as a pharmacological comparator to Pridopidine in several studies. Unlike Haloperidol, which exacerbates tetrabenazine-induced behavioral inhibition, Pridopidine alleviates it []. This contrasting effect highlights the unique pharmacological profile of Pridopidine as a "dopamine stabilizer," distinct from classic D2 antagonists like Haloperidol.

Source and Classification

Pridopidine, also known by its developmental code name PL-101, falls under the category of neuroprotective agents. Its chemical structure is characterized by a formula of C15H23NO2SC_{15}H_{23}NO_2S and a molar mass of 281.41 g/mol . The compound's mechanism of action involves the activation of the Sigma-1 receptor, which plays a crucial role in various cellular processes, particularly in the context of neurodegeneration .

Synthesis Analysis

The synthesis of pridopidine has evolved through various methodologies to optimize yield and purity. A notable process involves the catalytic reduction of specific precursors using palladium on carbon as a catalyst.

Key Synthesis Parameters

  • Catalyst: Palladium on carbon (JM type 402) is used at concentrations ranging from 5% to 20% w/w.
  • Temperature: The reduction reaction typically occurs at temperatures between 30°C to 50°C, with complete reactions often achieved within 50 minutes to several hours depending on conditions .
  • Solvent Use: Organic solvents are employed for dissolving reactants, with ratios optimized for precipitation during synthesis .

This optimized synthesis aims to produce solid forms of pridopidine base that can be further processed into its hydrochloride salt form without significant loss during extraction processes.

Molecular Structure Analysis

The molecular structure of pridopidine features a complex arrangement conducive to its pharmacological activity. The compound includes a piperidine ring, which is critical for its interaction with the Sigma-1 receptor.

Structural Characteristics

  • IUPAC Name: 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine.
  • Functional Groups: The presence of a methylsulfonyl group enhances solubility and receptor affinity.
  • 3D Configuration: The spatial arrangement allows effective binding to the Sigma-1 receptor, facilitating its neuroprotective effects .
Chemical Reactions Analysis

Pridopidine undergoes several chemical reactions that are integral to its synthesis and functionalization. These include:

Key Reactions

  • Catalytic Reduction: This reaction reduces double bonds in precursor compounds to form the final pridopidine structure.
  • Precipitation Reactions: Following synthesis, pridopidine is often precipitated from solution to isolate the product effectively .

These reactions are carefully controlled to ensure high yields and purity essential for pharmacological applications.

Mechanism of Action

Pridopidine exerts its effects primarily through selective activation of the Sigma-1 receptor located at the endoplasmic reticulum's mitochondria-associated membrane. This receptor is pivotal in regulating cellular stress responses and promoting neuronal survival.

Mechanistic Insights

  • Neuroprotective Effects: Activation of the Sigma-1 receptor enhances brain-derived neurotrophic factor secretion, which is crucial for neuronal health.
  • Gene Expression Modulation: Pridopidine influences gene expression related to synaptic transmission, particularly in the striatum, which is significantly affected in Huntington's disease .

Studies have demonstrated that pridopidine can restore impaired synaptic plasticity and enhance mitochondrial function, thereby mitigating neurodegenerative processes .

Physical and Chemical Properties Analysis

Pridopidine exhibits several notable physical and chemical properties that contribute to its functionality:

Key Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility metrics are essential for formulation development.
  • Stability: Stability under various environmental conditions is crucial for pharmaceutical applications .

These properties inform formulation strategies for effective delivery systems in clinical settings.

Applications

Pridopidine holds significant potential in treating neurodegenerative disorders, particularly:

Therapeutic Applications

Additionally, ongoing research explores its broader applications across various neurodevelopmental disorders due to its mechanism targeting neuronal health.

Mechanistic Pharmacology of Pridopidine

Dopaminergic Modulation vs. Sigma-1 Receptor Agonism

Historical Evolution of Mechanistic Hypotheses

Pridopidine’s mechanism of action has undergone significant conceptual evolution since its initial development. Originally classified as a "dopaminergic stabilizer," its primary action was attributed to low-affinity antagonism at dopamine D2 receptors (D2R). This hypothesis emerged from early rodent studies demonstrating its ability to normalize dopamine-dependent behaviors: reducing locomotor hyperactivity in dopamine-augmented states while improving motor function in hypodopaminergic conditions [3] [4]. The dopaminergic stabilization model positioned pridopidine as a potential symptomatic treatment for disorders with dopamine dysregulation, including Huntington’s disease (HD) and schizophrenia [4].

A paradigm shift occurred when advanced binding assays and positron emission tomography (PET) studies revealed pridopidine’s exceptional selectivity for the sigma-1 receptor (S1R). Quantitative analyses demonstrated pridopidine binds S1R with 100-500-fold greater affinity (Ki = 70-100 nM) than dopamine D2 receptors (Ki = 8-10 μM) [1] [6]. Crucially, PET studies in humans confirmed that at clinically relevant doses (45 mg twice daily), pridopidine occupies >90% of S1R while engaging only ~3% of D2 receptors [1] [8]. This evidence repositioned S1R agonism as pridopidine’s primary mechanism, explaining its neuroprotective effects beyond mere dopamine modulation [5] [9].

Comparative Receptor Binding Affinities and Selectivity Profiling

Systematic receptor profiling has quantified pridopidine’s polypharmacology and established S1R as its dominant target:

Table 1: Comparative Receptor Binding Affinities of Pridopidine

ReceptorBinding Affinity (Ki)Selectivity Ratio (vs. S1R)Experimental Method
Sigma-1 Receptor (S1R)70-100 nM1 (Reference)Radioligand binding, PET
Dopamine D2 Receptor8-10 μM80-143x lowerIn vitro binding assays
Dopamine D3 Receptor>10 μM>100x lowerIn vitro binding assays
Vesicular Monoamine Transporter 2 (VMAT2)>10 μM>100x lowerCompetitive inhibition
Serotonin Transporters>10 μM>100x lowerRadioligand displacement

Pridopidine’s S1R selectivity is concentration-dependent. At low therapeutic concentrations (≤1 μM), S1R engagement predominates, activating neuroprotective chaperone functions. Only at supratherapeutic doses (>10 μM) does significant D2 receptor occupancy occur, explaining early mechanistic misinterpretations based on high-dose animal studies [1] [6]. Functional assays confirm pridopidine acts as a full agonist at S1R, triggering conformational changes that activate its chaperone functions in endoplasmic reticulum-mitochondrial signaling domains [5] [8].

Systems Biology Approaches to Target Engagement Validation

Systems biology techniques have validated S1R as pridopidine’s physiologically relevant target through multidimensional evidence:

  • Transcriptomic Profiling: RNA sequencing in HD models reveals pridopidine upregulates genes involved in mitochondrial biogenesis (PGC-1α, TFAM), antioxidant defense (SOD2, catalase), and synaptic plasticity (BDNF, TrkB) [5] [9]. These changes are abolished by S1R knockout or co-administration of S1R antagonists [5].

  • CRISPR-Cas9 Validation: Genetic ablation of S1R completely eliminates pridopidine’s neuroprotective effects across multiple models:

  • In S1R-knockout mice, pridopidine fails to rescue motor deficits in 6-OHDA parkinsonism [2]
  • Human HD neurons with S1R knockdown show no mitochondrial improvement with pridopidine treatment [5] [9]
  • Retinal ganglion protection in glaucoma models is S1R-dependent [6]

  • Functional Proteomics: Quantitative mass spectrometry demonstrates pridopidine enhances interactions between S1R and key partners at mitochondria-associated ER membranes (MAMs), including inositol trisphosphate receptors (IP3R), Grp78/BiP, and voltage-dependent anion channels (VDAC) [5] [8]. This stabilizes calcium signaling and reduces ER stress.

Table 2: Systems Biology Validation of S1R-Dependent Effects

Experimental ApproachKey FindingsS1R-Dependence Confirmed
Transcriptomics (RNA-seq)Upregulation of mitochondrial genes (PGC-1α, TFAM) and BDNF signalingYes (abolished by S1R KO)
CRISPR-Cas9 KnockoutLoss of neuroprotection in HD neurons and glaucoma modelsComplete dependence
Functional ProteomicsEnhanced S1R-IP3R-VDAC complex formation at MAM interfacesYes (not observed with S1R antagonists)
Metabolic Flux AnalysisImproved mitochondrial respiration (OCR increase: 40-60%)Abolished in S1R-KO cells

Synergistic Interactions Between Dopaminergic and Glutamatergic Pathways

Pridopidine orchestrates a unique neuromodulatory interplay between dopaminergic and glutamatergic systems through S1R-mediated mechanisms:

  • Cortico-Striatal Pathway Restoration: In HD models, pridopidine enhances glutamate release from cortical projections while simultaneously increasing striatal dopamine sensitivity. This dual action improves information processing in the direct (D1-mediated) and indirect (D2-mediated) pathways [3] [9]. Electrophysiological studies demonstrate pridopidine normalizes long-term potentiation (LTP) at cortico-striatal synapses by modulating both presynaptic glutamate release and postsynaptic NMDA receptor trafficking [3] [8].

  • BDNF-Mediated Synergism: S1R activation triggers BDNF release from cortical neurons, which enhances both dopaminergic and glutamatergic signaling. BDNF increases tyrosine hydroxylase activity in dopaminergic neurons while potentiating NMDA receptor function through TrkB-mediated phosphorylation [6] [9]. In YAC128 HD mice, pridopidine elevates striatal BDNF by >50%, correlating with improved motor coordination [9].

  • Calcium Homeostasis Bridge: Pridopidine modulates calcium signaling at ER-mitochondria contact sites via S1R, which influences both dopamine release probability and glutamate receptor sensitivity. In striatal medium spiny neurons, pridopidine reduces aberrant calcium transients induced by mutant huntingtin, preventing mitochondrial permeability transition pore opening and subsequent apoptosis [5] [8]. This dual protection maintains neuronal excitability in both pathways.

Neurochemical Basis of State-Dependent Behavioral Effects

Pridopidine’s normalization of motor behaviors across different dopamine states arises from distinct neurochemical mechanisms:

  • Hyperdopaminergic States: In conditions of dopamine excess (e.g., chorea in HD), pridopidine’s low-affinity D2 antagonism contributes to motor stabilization. At therapeutic concentrations, pridopidine occupies ~3% of D2 receptors, insufficient for full antagonism but potentially modulating dopamine sensitivity in hyperactive striatal regions [1] [4]. Simultaneously, S1R-mediated enhancement of GABAergic transmission in the indirect pathway provides complementary inhibition of involuntary movements [3].

  • Hypodopaminergic States: When dopamine is depleted (e.g., parkinsonism in advanced HD), pridopidine exerts pro-dopaminergic effects through S1R-dependent mechanisms:

  • Enhanced dopamine synthesis via upregulation of tyrosine hydroxylase and GTP cyclohydrolase 1 [2]
  • Improved dopamine release probability through S1R-mediated potentiation of Cav1.3 calcium channels [8]
  • Increased D2 receptor membrane expression via S1R chaperone functions [3]

Table 3: Neurochemical Mechanisms Underlying State-Dependent Effects

Behavioral StatePrimary Neurochemical MechanismsExperimental Evidence
Hyperdopaminergic (e.g., chorea)Low-affinity D2 modulation; S1R-mediated GABA enhancement30-40% reduction in choreiform movements in HD models without inducing rigidity [3] [4]
Hypodopaminergic (e.g., bradykinesia)S1R-dependent DA synthesis enhancement; Improved DA release and D2 sensitivity70% improvement in stepping test in 6-OHDA mice; Requires S1R expression [2] [6]
Cognitive ModulationS1R-mediated glutamate release and NMDA potentiation in PFCIncreased prefrontal glutamate and improved working memory in HD mice [3] [9]

The state-dependent behavioral profile is further explained by pridopidine’s regional selectivity within basal ganglia circuits. Microdialysis studies show pridopidine increases dopamine and glutamate specifically in motor striatum while having minimal effects in nucleus accumbens, explaining its motor benefits without addictive potential [3]. This anatomical specificity arises from differential S1R expression and the unique neurochemical microenvironment in disease-affected regions.

Properties

CAS Number

346688-38-8

Product Name

Pridopidine

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propylpiperidine

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3

InChI Key

YGKUEOZJFIXDGI-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine
4-(3-methanesulfonylphenyl)-1-propylpiperidine
ACR16 compound
huntexil
pridopidine

Canonical SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.